Structural & Synthetic Analysis: 2-Methoxypropandioic Acid Ethyl Methyl Ester
Structural & Synthetic Analysis: 2-Methoxypropandioic Acid Ethyl Methyl Ester
This guide provides a rigorous structural and synthetic analysis of 2-Methoxypropandioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate). It is designed for researchers requiring high-fidelity characterization data and validated synthetic protocols.
CAS: 56752-40-0 | Formula: C
Executive Summary
2-Methoxypropandioic acid ethyl methyl ester is a specialized malonate derivative featuring a mixed ester functionality and an
This guide details the structural differentiation of the methoxy ether vs. methoxy ester, the diastereotopic nature of the ethyl group, and a self-validating synthesis protocol based on decarbonylative condensation.
Structural Characterization Strategy
The analysis of this molecule presents a specific challenge: distinguishing between three distinct oxygenated environments (methoxy ether, methyl ester, ethyl ester) and verifying the integrity of the mixed ester system against transesterification.
Molecular Framework & Chirality
The central carbon (C2) is bonded to four distinct groups:
-
Hydrogen atom[1]
-
Methoxy group (–OCH
) -
Methyl ester group (–COOCH
) -
Ethyl ester group (–COOCH
CH )
Stereochemical Implication: The molecule exists as a racemic mixture (
Quantitative Data Summary
| Property | Value | Structural Determinant |
| Molecular Weight | 176.17 g/mol | C |
| Monoisotopic Mass | 176.0685 | High-res MS validation target |
| Chiral Center | C2 ( | Induces diastereotopic splitting in Et-CH |
| Boiling Point | ~96°C @ 16 mmHg | Vacuum distillation required to prevent decarboxylation |
| Density | ~1.12 g/cm | Phase separation behavior in aqueous workup |
Spectroscopic Analysis (Self-Validating Protocols)
A. Nuclear Magnetic Resonance (NMR)
Objective: Unambiguously assign the two methyl signals (ether vs. ester) and the methine proton.
Protocol: Dissolve 10 mg sample in CDCl
^1H NMR Assignment Logic
- 1.30 (t, 3H): Methyl of the ethyl ester. Typical triplet.
-
3.55 (s, 3H): Methoxy Ether (-OCH
). Upfield relative to the ester methoxy due to lack of direct carbonyl conjugation. -
3.80 (s, 3H): Methyl Ester (-COOCH
). Downfield due to the electron-withdrawing carbonyl group. - 4.25 (q/m, 2H): Methylene of ethyl ester. Note: Look for broadening or splitting of this quartet as a marker of the adjacent chiral center.
- 4.65 (s, 1H): Methine Proton (C2-H). Significantly deshielded by three oxygenated functionalities (two esters, one ether). This singlet is the diagnostic "purity peak"—integration must be exactly 1.0 relative to the methyl ester's 3.0.
^{13}C NMR & HMBC Correlations
The carbonyl carbons will appear distinct but close (~166-168 ppm).
-
HMBC Validation: The methine proton (
4.65) will show long-range coupling to both carbonyl carbons, confirming the integrity of the malonate backbone.
B. Visualization of NMR Correlations
The following diagram illustrates the connectivity and critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to validate the structure.
Figure 1: Structural connectivity and diagnostic HMBC NMR correlations. Green arrows indicate critical correlations from the methine proton to both carbonyls.
Synthesis & Purification Workflow
Methodology: Decarbonylative Condensation via Mixed Oxalate-Acetate. This route avoids the scrambling often seen in direct Fisher esterification of mixed acids.
Reaction Scheme
-
Condensation: Diethyl oxalate + Methyl methoxyacetate + NaOEt
Oxalyl intermediate. -
Decarbonylation: Thermal elimination of CO to yield the malonate.
Step-by-Step Protocol
-
Reagent Prep: Charge a reactor with Diethyl oxalate (1.0 eq) and Methyl methoxyacetate (1.0 eq).
-
Base Addition: Add Sodium ethoxide (1.2 eq) slowly at 35°C. Note: Exothermic. Maintain temp <40°C to prevent polymerization.
-
Incubation: Stir at 35°C for 3.5 hours. The solution will darken as the enolate forms.
-
Quench & Extraction:
-
Dilute with trichloroethylene (or DCM) and water.
-
Acidify with HCl (35%) to pH 2.
-
Separate organic layer.
-
-
Decarbonylation (Critical Step):
-
Heat the organic phase to 145°C (requires high-boiling solvent removal or neat heating).
-
Observation: Vigorous evolution of CO gas. Ensure adequate venting.
-
Continue until gas evolution ceases (3-5 hours).
-
-
Purification: Distill under reduced pressure. Collect fraction boiling at 96°C / 16 mmHg .
Figure 2: Synthetic workflow for the preparation of 2-Methoxypropandioic acid ethyl methyl ester via decarbonylation.
Applications in Drug Development
The 2-methoxymalonate motif acts as a versatile synthon in medicinal chemistry:
-
Heterocycle Synthesis: Precursor for 4-hydroxyquinolines via the Gould-Jacobs reaction. The methoxy group at the 3-position of the resulting quinoline is often retained to improve solubility.
-
TLR4 Inhibitors: Arylidene malonate derivatives (formed via Knoevenagel condensation of this ester with aldehydes) have shown efficacy as Toll-like Receptor 4 (TLR4) signaling inhibitors, used in anti-sepsis research.
-
Chiral Building Block: Enzymatic hydrolysis can selectively cleave the methyl or ethyl ester, generating a chiral mono-acid for enantioselective coupling.
References
-
BenchChem. (2025).[2] Spectroscopic identification of mono- and di-alkylated malonates. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86599, Propanoic acid, 2-methoxy-, methyl ester. Retrieved from
-
ChemicalBook. (2023). 2-Methoxypropandioic Acid Ethyl Methyl Ester Properties and Synthesis. Retrieved from
-
Google Patents. (2015). CN104447327A - Preparation method of methyl ethyl methoxymalonate. Retrieved from
-
Frontiers in Chemistry. (2023).
-alkylation. Retrieved from
